![molecular formula C15H13N3O3S B2875061 3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-84-9](/img/structure/B2875061.png)
3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Description
The compound “3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various spectral data, including IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines undergo various chemical reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The cytotoxicity of the newly synthesized products is evaluated using various cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can be determined using various techniques such as melting point determination and infrared spectroscopy .Scientific Research Applications
Medicinal Chemistry
Thieno[2,3-d]pyrimidin-4-yl derivatives, including 3,4-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, have been explored for their potential in medicinal chemistry due to their structural similarity to several biomolecules. They are known to exhibit a range of biological activities, such as antibacterial, antifungal, and cytotoxic effects . These compounds can be synthesized using versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides , which allows for the creation of a diverse library of molecules for pharmacological screening.
Antimicrobial Research
In the search for new antimicrobial agents, thieno[2,3-d]pyrimidin-4-yl derivatives have shown promise. Studies have reported the synthesis of new compounds with significant activity against various strains of bacteria and fungi, including resistant species . This makes them valuable candidates for developing new treatments for infectious diseases.
Cancer Research
The cytotoxic properties of thieno[2,3-d]pyrimidin-4-yl derivatives make them interesting for cancer research. Some derivatives have been evaluated against different cancer cell lines, showing potential as anticancer agents . The ability to induce cell death in cancer cells while sparing normal cells is a critical aspect of cancer drug design.
Biochemistry
In biochemistry, these compounds are used as tools to probe various biological pathways. For instance, they can be designed to inhibit specific enzymes or receptor activities, helping to understand the biochemical basis of diseases and identify potential drug targets .
Pharmacology
The pharmacological applications of thieno[2,3-d]pyrimidin-4-yl derivatives are vast. They have been investigated for their potential as antitubercular agents, with some compounds showing significant activity against Mycobacterium tuberculosis . Their role in modulating oxidative phosphorylation pathways in mycobacteria is also a subject of interest .
Material Science
While not directly related to material science, the synthetic strategies and chemical properties of thieno[2,3-d]pyrimidin-4-yl derivatives can inform the development of new materials. Their stability and reactivity can be harnessed in designing novel compounds with specific physical and chemical characteristics .
properties
IUPAC Name |
3,4-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-4-3-9(7-12(11)21-2)14(19)18-13-10-5-6-22-15(10)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBLTEFKSVAACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide |
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